4-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)pyrimidine-2-carboxamide is a small molecule identified as a potential inhibitor of myristoylation in BCR-ABL. [ [] ] Myristoylation is a crucial process for the proper localization and function of many proteins, including some involved in cancer development.
Although the exact mechanism of action for 4-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)pyrimidine-2-carboxamide is not elaborated upon in the provided papers, it is suggested to act as an inhibitor of myristoylation in BCR-ABL. [ [] ] Myristoylation is a lipid modification where myristate, a saturated fatty acid, is attached to the N-terminal glycine residue of a protein. This modification is often required for membrane association and protein-protein interactions. Inhibiting myristoylation in BCR-ABL, a protein implicated in chronic myeloid leukemia, could potentially disrupt its function and offer a therapeutic strategy.
Based on the limited information provided, 4-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)pyrimidine-2-carboxamide is a potential myristoylation inhibitor, specifically targeting BCR-ABL. [ [] ] This suggests its possible application in scientific research related to:
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: